molecular formula C9H5F5O2 B1405564 Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate CAS No. 1427460-23-8

Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate

Cat. No.: B1405564
CAS No.: 1427460-23-8
M. Wt: 240.13 g/mol
InChI Key: ODXPBGBSDXMEII-UHFFFAOYSA-N
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Description

“Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1427460-23-8 . It has a molecular weight of 240.13 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H5F5O2 . The InChI code for this compound is 1S/C9H5F5O2/c1-16-8(15)4-2-5(9(12,13)14)7(11)6(10)3-4/h2-3H,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature . The compound has a molecular weight of 240.13 .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Synthesis of Fluorinated Compounds : Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate has been utilized as a precursor in the synthesis of compounds with significant fluorination. For instance, its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution leads to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate, showcasing its role in introducing fluorinated groups into molecular structures (Gaidarzhy, Motnyak, & Kunshenko, 2020).

  • Trifluoromethoxylation Reagents : It serves as a building block in the synthesis of ortho-trifluoromethoxylated aniline derivatives, highlighting its importance in producing molecules with desired pharmacological and biological properties. This demonstrates the chemical's adaptability for facilitating the synthesis of complex aromatic compounds (Feng & Ngai, 2016).

  • Liquid Crystal Synthesis : The compound's derivatives have been reported in the synthesis and characterization of materials with mesomorphic properties, indicating its potential application in materials science, especially in the creation of new liquid crystalline materials with specific optical properties (Cruz et al., 2001).

  • Catalysis in Organic Synthesis : In catalytic processes, the compound or its derivatives participate in novel synthesis pathways. For example, trifluoromethyl benzoate has been described as a versatile trifluoromethoxylation reagent, underlining its utility in organic synthesis for introducing trifluoromethoxy groups into various molecules, thus expanding the toolkit available for the synthesis of fluorinated organic compounds (Zhou et al., 2018).

  • Functional Materials Development : Its application extends to the development of functional materials, where the introduction of fluorinated moieties plays a crucial role in altering the physical and chemical properties of the materials, thereby enabling the design of materials with tailored functionalities for specific applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements are P271;P261;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of Methyl 3,4-difluoro-5-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound is an ester , which suggests that it may undergo hydrolysis in the body to produce its active form.

Properties

IUPAC Name

methyl 3,4-difluoro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-8(15)4-2-5(9(12,13)14)7(11)6(10)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPBGBSDXMEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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